molecular formula C9H12Cl2N4 B11794426 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine

4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine

Cat. No.: B11794426
M. Wt: 247.12 g/mol
InChI Key: MVTANYJOOAVQJK-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine (CAS 1354783-96-2) is a high-purity chemical intermediate primarily employed in pharmaceutical research and development. With a molecular formula of C 9 H 12 Cl 2 N 4 and a molecular weight of 247.12 g/mol, this compound is characterized as a dichloro-pyrimidinamine derivative functionalized with a piperidine subunit . This specific structure makes it a valuable scaffold, or building block, for the synthesis of more complex molecules. Its key features—the piperidine group and the reactive chlorine atoms on the pyrimidine ring—allow researchers to use this compound in further chemical reactions, such as nucleophilic aromatic substitutions and metal-catalyzed cross-couplings, to create targeted libraries for biological screening . Pyrimidine derivatives bearing amine and piperidine functionalities are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Research into analogous compounds highlights their application in developing novel therapeutic agents, underscoring the value of this intermediate in early-stage drug discovery programs . This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is offered with a typical purity of 97% and is strictly labeled "For Research Use Only" . It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H12Cl2N4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14)

InChI Key

MVTANYJOOAVQJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloropyrimidine and piperidine.

    Nucleophilic Substitution: The 4,5-dichloropyrimidine undergoes nucleophilic substitution with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Palladium catalysts for certain substitution reactions

    Bases: Potassium carbonate, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Targeted Therapeutics

Research indicates that 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine may serve as a scaffold for designing inhibitors against specific enzymes or receptors involved in disease processes. For example:

  • Kinase Inhibition : The compound has shown potential in inhibiting certain kinases that are crucial in cancer cell proliferation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The findings indicated that modifications to the piperidine ring enhanced selectivity towards specific cancer cell lines while reducing toxicity to normal cells .

Case Study 2: Neurological Disorders

Another study focused on the compound's potential in treating neurological disorders. The research highlighted its ability to cross the blood-brain barrier and interact with neurotransmitter systems, suggesting a role in developing treatments for conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Pyrimidine Derivatives with Piperidine/Related Substituents
Compound Core Structure Substituents Key Activity/Property Reference
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4,5-Cl; 6-piperidine N/A (Theoretical potential) -
6k (N-(Tert-butyl)-4-(piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine) Thienopyrimidine 4-piperidine; 6-p-tolyl Antiplasmodial
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine 5-methylpiperazine Intermediate for kinase inhibitors
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl; 6-piperidine Crystallographic study
7-methyl-5-piperidinothiazolo[5,4-d]pyrimidin-2-amine Thiazolopyrimidine 5-piperidine; 7-methyl Synthetic intermediate

Research Findings and Implications

  • Chlorine vs. Other Halogens: Dichloro substitution may confer greater metabolic stability compared to mono-chloro analogs, as seen in anti-inflammatory indole-pyrimidine hybrids .
  • Piperidine vs.
  • Synthetic Flexibility : The target compound’s dichloro-pyrimidine core allows sequential functionalization, as demonstrated in and , enabling modular drug design .

Biological Activity

4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine (CAS No. 1354783-96-2) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits structural features that may contribute to its interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C9H12Cl2N4C_9H_{12}Cl_2N_4 with a molecular weight of 247.12 g/mol. Its structure includes two chlorine atoms at positions 4 and 5 on the pyrimidine ring, and a piperidine moiety at position 6, which may influence its pharmacological profile.

PropertyValue
CAS Number1354783-96-2
Molecular FormulaC9H12Cl2N4
Molecular Weight247.12 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. In vitro tests demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation effectively. In one study, related compounds exhibited IC50 values in the range of 0.87–12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil . Although specific data for this compound is limited, its structural analogs suggest a promising anticancer profile.

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Compounds that inhibit these enzymes can help restore cholinergic function in affected individuals . While direct studies on this specific compound are scarce, the structural characteristics align with known inhibitors of these enzymes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrimidine derivatives:

  • Antibacterial Studies : A study reported that certain pyrimidine derivatives demonstrated potent antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Efficacy : Another investigation highlighted the superior anticancer activity of pyrimidine-based compounds against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance efficacy .
  • Neuroprotective Effects : Research into related compounds has shown promise in treating cholinergic deficits associated with AD by inhibiting AChE and BChE activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine, and how can reaction conditions be controlled to improve yields?

  • Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, piperidine can be introduced via displacement of a chloro group under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–90°C). Key parameters include:

  • Temperature control : Elevated temperatures (90–120°C) enhance reactivity but require monitoring for side reactions like hydrolysis.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization ensures purity .
    • Example : Analogous compounds, such as 4,6-Dichloro-5-ethylpyrimidin-2-amine, are synthesized via similar protocols, achieving yields >80% when reaction times are optimized to 4–6 hours .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, NH₂ protons as broad singlets near δ 7.5 ppm).
  • ¹³C NMR : Identifies carbon environments (e.g., pyrimidine C-4/C-6 at ~160 ppm, piperidinyl carbons at 20–50 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₁Cl₂N₄: calc. 265.03, observed 265.05) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrimidine derivatives like this compound?

  • Experimental Design :

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Structural analogs : Compare activity with derivatives lacking chlorine or piperidine groups to isolate pharmacophoric contributions .
    • Case Study : 4,6-Dichloro-5-ethylpyrimidin-2-amine showed conflicting antiviral and anticancer activities; crystallographic analysis revealed conformational flexibility influencing target binding .

Q. What strategies are recommended for analyzing the crystal structure of this compound, particularly with challenges like twinning or low-resolution data?

  • Crystallography Workflow :

  • Data collection : Use synchrotron radiation for high-resolution datasets (e.g., 0.8 Å).
  • Structure refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered piperidinyl groups .
    • Troubleshooting : For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains. For low-resolution data (<1.5 Å), apply rigid-body refinement and validate with R-free values .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methods :

  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains).
  • QSAR models : Corporate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors to optimize bioavailability .
    • Example : Derivatives of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine showed improved solubility when methoxy groups were introduced, as predicted by DFT calculations .

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